molecular formula C15H28N2O2 B13026172 [4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

Cat. No.: B13026172
M. Wt: 268.39 g/mol
InChI Key: QJTNNDFUOOZAJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides stability and rigidity. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-15-7-4-14(5-8-15,6-9-15)10-11-16/h4-11,16H2,1-3H3,(H,17,18)

InChI Key

QJTNNDFUOOZAJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CCN

Origin of Product

United States

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